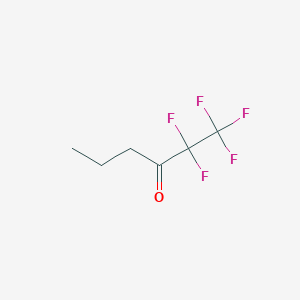

1,1,1,2,2-Pentafluorohexan-3-one

Description

Structure

3D Structure

Properties

CAS No. |

357-46-0 |

|---|---|

Molecular Formula |

C6H7F5O |

Molecular Weight |

190.11 g/mol |

IUPAC Name |

1,1,1,2,2-pentafluorohexan-3-one |

InChI |

InChI=1S/C6H7F5O/c1-2-3-4(12)5(7,8)6(9,10)11/h2-3H2,1H3 |

InChI Key |

UOJGCHPCUKULKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

The Expanding Landscape of Fluorinated Organic Compounds in Academic Research

The field of organofluorine chemistry has experienced significant growth since the mid-20th century, becoming a burgeoning area of interest for chemists in both academic and industrial settings. pen2print.orgresearchgate.net The strategic incorporation of fluorine atoms or fluorinated groups into organic molecules is a powerful method for creating new chemical entities with unique physical, chemical, and biological properties. pen2print.org A bibliometric analysis of research on perfluorinated compounds (PFCs) from 1990 to 2021 revealed a steady increase in research productivity, indicating that interest in this class of contaminants is likely to continue to grow. nih.govresearchgate.netinformahealthcare.com This expansion is largely driven by the diverse applications of fluorinated compounds, which include pharmaceuticals, agrochemicals, and advanced materials. researchgate.net Notably, research has been most prominent in developed nations like China and the United States. nih.govresearchgate.nettandfonline.com

Overview of Ketone Chemistry with a Focus on Fluorinated Analogues

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. The chemistry of ketones is rich and varied, involving reactions at the carbonyl carbon, the α-carbons, and the enol or enolate forms. The introduction of fluorine atoms into a ketone's structure, particularly at the α-position, significantly modifies its properties and reactivity.

The synthesis of α-fluoroketones can be achieved through various methods, including direct fluorination using electrophilic fluorinating reagents like Selectfluor® or Accufluor NFTh. sapub.orgscispace.comorganic-chemistry.orgorganic-chemistry.org The reactivity of the ketone substrate in these reactions is influenced by a combination of steric and electronic factors. sapub.orgscispace.com For instance, the fluorination of cyclic ketones is often initiated by the attack of an enol on the fluorinating agent. sapub.orgscispace.com

One of the interesting aspects of fluorinated ketones is their tendency to form hydrates. sapub.orgscispace.comresearchgate.net For example, cyclic 2-trifluoroacetylated-1,3-diketones have been observed to exist in an equilibrium that favors the diketo hydrate (B1144303) over the keto-enol hydrate. sapub.orgscispace.comresearchgate.net The presence of fluorine atoms can also influence the keto-enol tautomerism, a key aspect of ketone chemistry. sapub.orgscispace.com

Contextualizing 1,1,1,2,2 Pentafluorohexan 3 One As a Representative Highly Fluorinated Ketone

Strategic Approaches for the Synthesis of Perfluorinated and Partially Fluorinated Ketones

The synthesis of fluorinated ketones can be achieved through various strategic approaches, including the direct introduction of fluorine, the rearrangement of fluorinated precursors, and the interconversion of functional groups.

Direct Fluorination Techniques in Liquid Phase

Direct liquid-phase fluorination offers a route to introduce fluorine atoms into a pre-existing organic scaffold. Electrophilic fluorinating agents are commonly employed for the fluorination of ketones, typically proceeding through an enol or enolate intermediate.

One of the most widely used electrophilic fluorinating agents is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor®. semanticscholar.org This reagent is an air- and moisture-stable, non-volatile solid, making it a safer alternative to gaseous fluorine. The mechanism of α-fluorination of a ketone using Selectfluor generally involves the formation of an enol or enolate, which then acts as a nucleophile, attacking the electrophilic fluorine of the Selectfluor reagent. nih.gov The reaction is often carried out in a polar solvent, such as acetonitrile or methanol. nih.gov The reactivity and regioselectivity of the fluorination can be influenced by the substrate structure and the reaction conditions. organic-chemistry.org For an unsymmetrical ketone like 3-hexanone, direct fluorination to achieve the specific 1,1,1,2,2-pentafluoro substitution pattern in a single step is not a straightforward transformation, as it would require selective C-H activation at the ethyl group, which is challenging. However, the stepwise α-fluorination of ketones is a well-established process.

| Substrate | Fluorinating Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Dicarbonyl Compounds | Selectfluor | Aqueous media | Room Temperature | Good to Excellent | mdpi.com |

| Enol Esters | Selectfluor | Not specified | Mild | Not specified | nih.gov |

| Alkyl 1-indanone-2-carboxylates | NFSI | CH3CN | 50 °C | Good | semanticscholar.org |

Isomerization Reactions of Fluorinated Epoxide Precursors

The rearrangement of epoxides to carbonyl compounds is a known transformation in organic synthesis. This methodology can be extended to fluorinated epoxides to produce fluorinated ketones. The reaction can be catalyzed by Lewis acids or Brønsted acids, and the mechanism can proceed through pathways with SN1 or SN2 characteristics, depending on the substrate and reaction conditions. wikipedia.org

For an unsymmetrical epoxide, the regioselectivity of the ring-opening and subsequent rearrangement is a critical factor. In acid-catalyzed ring-opening, the nucleophile generally attacks the more substituted carbon if there is significant carbocation character (SN1-like). wikipedia.org The subsequent hydride or alkyl shift leads to the formation of the ketone. The synthesis of a specific precursor, such as 1,1,1,2,2-pentafluoro-3,4-epoxyhexane, would be required to yield 1,1,1,2,2-Pentafluorohexan-3-one through isomerization. The stereochemistry of the epoxide can also influence the outcome of the reaction. While a powerful method, the availability of the requisite fluorinated epoxide precursors can be a limiting factor.

Functional Group Interconversions Leading to Fluorinated Ketones

A common and versatile approach to synthesizing fluorinated ketones involves the transformation of other functional groups, such as alcohols or carboxylic acid derivatives.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. doubtnut.com This method can be applied to the synthesis of fluorinated ketones from the corresponding fluorinated secondary alcohols. The precursor for 1,1,1,2,2-Pentafluorohexan-3-one would be 1,1,1,2,2-pentafluorohexan-3-ol. A plausible synthesis for this alcohol involves the reaction of a pentafluoroethyl Grignard reagent (C2F5MgX) with butanal, followed by acidic workup.

The oxidation of fluorinated alcohols can sometimes be more challenging than their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine atoms, which can affect the reactivity of the alcohol and the stability of intermediates. However, various oxidizing agents can be employed, such as chromium-based reagents (e.g., pyridinium chlorochromate - PCC), Dess-Martin periodinane, or Swern oxidation conditions. The choice of oxidant depends on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups.

| Alcohol Substrate | Oxidizing Agent/System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Adamantan-2-ol | Methyl(trifluoromethyl)dioxirane | Not specified | Not specified | High | doubtnut.com |

| General Secondary Alcohols | PCC | Dichloromethane | Room Temperature | Good | General Knowledge |

| General Secondary Alcohols | Dess-Martin Periodinane | Dichloromethane | Room Temperature | High | General Knowledge |

Difluoro enol silyl ethers are versatile intermediates in organofluorine chemistry. They are typically prepared from trifluoromethyl ketones and can serve as precursors to α,α-difluoroketones. This methodology is particularly useful for the synthesis of ketones bearing a CF2 group adjacent to the carbonyl. However, for the synthesis of 1,1,1,2,2-Pentafluorohexan-3-one, which contains a C2F5 group, this method is not directly applicable as it would not generate the required pentafluoroethyl moiety. The utility of difluoro enol silyl ethers lies in their ability to undergo reactions such as aldol additions and Michael additions to construct more complex molecules containing the α,α-difluoroketone motif.

The reaction of organometallic reagents, such as Grignard or organolithium reagents, with carboxylic acid derivatives is a classic and effective method for ketone synthesis. To synthesize 1,1,1,2,2-Pentafluorohexan-3-one, a viable route involves the reaction of a propyl organometallic reagent, such as propylmagnesium bromide, with a derivative of pentafluoropropionic acid. wisc.eduacs.org

Suitable derivatives of pentafluoropropionic acid include the acyl chloride (pentafluoropropionyl chloride) or the corresponding ester. The high reactivity of acyl chlorides generally leads to good yields, but care must be taken to avoid the secondary reaction of the initially formed ketone with another equivalent of the Grignard reagent, which would lead to a tertiary alcohol. organic-chemistry.orgsemanticscholar.orgnih.gov Performing the reaction at low temperatures can often mitigate this side reaction. The use of less reactive organometallic reagents, such as organocadmium or organocuprate reagents, can also favor the formation of the ketone.

| Carboxylic Acid Derivative | Grignard Reagent | Additive/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Acid Chlorides | Alkyl/Aryl Grignard Reagents | bis[2-(N,N-dimethylamino)ethyl] ether | THF | Low Temperature | High | organic-chemistry.orgsemanticscholar.orgnih.gov |

| Acetic Anhydride | 4-fluoro-2-(trifluoromethyl)phenylmagnesium bromide | None | Not specified | Not specified | Good |

Specific Routes to 1,1,1,2,2-Pentafluorohexan-3-one and its Structural Analogues

The synthesis of 1,1,1,2,2-Pentafluorohexan-3-one can be approached through various pathways, primarily involving the oxidation of a precursor alcohol or the derivatization of a diketone.

A direct and common synthetic route to ketones is the oxidation of the corresponding secondary alcohol. In this case, 1,1,1,2,2-pentafluorohexan-3-ol serves as the immediate precursor to 1,1,1,2,2-Pentafluorohexan-3-one. The oxidation of secondary alcohols is a fundamental transformation in organic chemistry, and a wide array of reagents can be employed for this purpose. libretexts.orgyoutube.comchemistryviews.org

However, the oxidation of fluorinated alcohols can be challenging. The strong electron-withdrawing nature of the pentafluoroethyl group can increase the activation barrier for oxidation compared to their non-fluorinated counterparts. thieme.de Despite this, several methods have proven effective for the oxidation of secondary alcohols, including those with electron-withdrawing substituents.

Common oxidizing agents for the conversion of secondary alcohols to ketones include:

Chromium-based reagents : Jones reagent (chromic acid prepared from CrO₃ and H₂SO₄) and Pyridinium chlorochromate (PCC) are classic and effective options. libretexts.orgyoutube.com

Dess-Martin Periodinane (DMP) : A mild and selective oxidizing agent that is often used for sensitive substrates.

Swern Oxidation : Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

Recent research has focused on developing more environmentally friendly and catalytic methods. A notable example is the use of a nitroxide catalyst, which has been successfully applied to the oxidation of α-trifluoromethyl secondary alcohols to the corresponding ketones. thieme.de Another advanced protocol involves the aerobic oxidation of secondary alcohols using nitric acid and iron(III) chloride as catalysts in a fluorinated solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). acs.orgnih.gov This system is highly selective for secondary alcohols and operates under mild conditions. acs.orgnih.gov

The general transformation is depicted below:

Reaction Scheme: Oxidation of 1,1,1,2,2-pentafluorohexan-3-ol

1,1,1,2,2-pentafluorohexan-3-ol1,1,1,2,2-Pentafluorohexan-3-one

| Reagent/System | Description | Typical Conditions |

|---|---|---|

| Jones Reagent (H₂CrO₄) | Strong oxidizing agent, prepared from CrO₃ and aqueous H₂SO₄. libretexts.org | Acetone (B3395972) solvent |

| Pyridinium Chlorochromate (PCC) | Milder chromium-based reagent. libretexts.org | Dichloromethane (DCM) solvent |

| Dess-Martin Periodinane (DMP) | Hypervalent iodine reagent, mild conditions. | DCM or Chloroform solvent |

| Nitroxide Catalyst / K₂S₂O₈ | Catalytic system effective for fluorinated alcohols. thieme.de | Acetonitrile, 50 °C |

| HNO₃ / FeCl₃ / O₂ in HFIP | Catalytic aerobic oxidation. acs.orgnih.gov | Room temperature, O₂ atmosphere |

Another synthetic strategy involves the use of β-diketone precursors. The target molecule, 1,1,1,2,2-Pentafluorohexan-3-one, could theoretically be derived from 1,1,1,2,2-pentafluorohexane-3,5-dione. This approach would necessitate the synthesis of the diketone followed by a selective removal of one of the carbonyl groups or a related deacylation reaction.

The synthesis of β-diketones is often achieved through a Claisen condensation, which involves the acylation of a ketone with an ester in the presence of a base. organicreactions.org For the synthesis of 1,1,1,2,2-pentafluorohexane-3,5-dione, a plausible route is the reaction of ethyl pentafluoropropionate with acetone, using a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt).

Reaction Scheme: Synthesis of 1,1,1,2,2-pentafluorohexane-3,5-dione

Unimolecular Decomposition Reactions of Perfluorinated Ketones

Specific studies detailing the unimolecular decomposition of 1,1,1,2,2-Pentafluorohexan-3-one are not available in the reviewed scientific literature. Therefore, a detailed analysis of its specific reaction pathways under thermal stress cannot be provided.

Analysis of Carbon-Carbon Bond Ruptures and Fragmentation Patterns

No experimental or theoretical studies outlining the specific carbon-carbon bond ruptures and resulting fragmentation patterns for 1,1,1,2,2-Pentafluorohexan-3-one have been publicly documented.

Theoretical Predictions of Favorable Decomposition Pathways

Computational chemistry studies or theoretical predictions specifically modeling the favorable decomposition pathways of 1,1,1,2,2-Pentafluorohexan-3-one are not found in accessible research.

Photochemical Reactivity Under Atmospheric and Controlled Conditions

The photochemical properties of 1,1,1,2,2-Pentafluorohexan-3-one, including its interaction with ultraviolet and visible light, remain uncharacterized in the scientific literature.

UV-Vis Absorption Characteristics and Actinicity

A UV-Vis absorption spectrum for 1,1,1,2,2-Pentafluorohexan-3-one, which is essential for determining its actinicity (the ability to induce chemical reactions by absorbing photons), has not been published. Without this data, no information on its absorption maxima (λmax) or molar absorptivity can be provided.

Photolysis Quantum Efficiencies and Atmospheric Lifetimes

There is no available data on the photolysis quantum efficiency for 1,1,1,2,2-Pentafluorohexan-3-one. This value is critical for calculating the rate of its degradation in the atmosphere. Consequently, its atmospheric lifetime has not been determined.

Influence of Fluorine Atoms on Carbonyl Chromophore Behavior

The incorporation of fluorine atoms into organic molecules significantly alters their physicochemical properties, and 1,1,1,2,2-Pentafluorohexan-3-one is a prime example of this phenomenon. The five fluorine atoms on the ethyl group adjacent to the carbonyl moiety exert a powerful electron-withdrawing inductive effect (-I effect). This effect has a pronounced impact on the carbonyl chromophore (the C=O group).

The strong polarization of the C-F bonds leads to a significant depletion of electron density along the carbon backbone, extending to the carbonyl carbon. This increased partial positive charge on the carbonyl carbon enhances its electrophilicity, making it more susceptible to attack by nucleophiles. masterorganicchemistry.combyjus.com This heightened reactivity is a hallmark of fluoroalkyl ketones. researchgate.net

Furthermore, the electron-withdrawing nature of the pentafluoroethyl group influences the spectroscopic properties of the molecule. The energy levels of the molecular orbitals of the carbonyl group are altered. Specifically, the energy of the n (non-bonding) and π* (pi-antibonding) orbitals are lowered. This change can affect the wavelength and intensity of the n→π* transition, a characteristic absorption of ketones in UV-Vis spectroscopy. While specific spectroscopic data for 1,1,1,2,2-Pentafluorohexan-3-one is not detailed in the reviewed literature, studies on similar perfluorinated ketones show strong emissions and high fluorescence efficiency, suggesting suitability for applications like planar laser-induced fluorescence (PLIF).

The high electrophilicity of the carbonyl carbon in highly fluorinated ketones also increases their propensity to form hydrates in the presence of water. This is a reversible nucleophilic addition of water to the carbonyl group, driven by the stabilization of the resulting gem-diol structure by the electron-withdrawing fluorine atoms.

Intermolecular Reactions and Functional Group Transformations

The unique electronic environment of 1,1,1,2,2-Pentafluorohexan-3-one governs its participation in a variety of intermolecular reactions and facilitates specific functional group transformations.

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. For fluorinated ketones like 1,1,1,2,2-Pentafluorohexan-3-one, this reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. Lithium borohydride (B1222165) (LiBH₄) is a common reducing agent for this purpose. Although a stronger reducing agent than sodium borohydride, it is generally considered safer to handle than lithium aluminium hydride. utdallas.edu

The reaction involves the transfer of a hydride ion (H⁻) from the [BH₄]⁻ complex to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated, typically during an aqueous workup step, to yield the final alcohol product, 1,1,1,2,2-pentafluorohexan-3-ol. The lithium cation (Li⁺) in LiBH₄ can coordinate to the carbonyl oxygen, polarizing the C=O bond and further enhancing the carbon's electrophilicity for hydride attack. utdallas.edu

General Reaction Scheme for Reduction:

Superacids, such as trifluoromethanesulfonic acid (TfOH) or a mixture of HF and SbF₅, are extremely strong proton donors that can protonate even very weak bases, including carbonyl oxygen atoms. In the context of ketones, this protonation generates a highly reactive hydroxycarbenium ion, which is a potent electrophile.

For ketones bearing electron-withdrawing groups, superacid catalysis can drive various transformations. Studies on α-ketoamides and related systems in superacidic media have shown that dicationic, superelectrophilic intermediates can be formed, leading to complex cyclization and rearrangement products. wikipedia.org While specific studies on 1,1,1,2,2-Pentafluorohexan-3-one in superacids were not found, it is expected that the carbonyl oxygen would be readily protonated. The resulting highly electrophilic species could potentially undergo reactions such as:

Friedel-Crafts-type reactions: If an aromatic moiety is present in the molecule or as a co-reactant.

Rearrangements: Involving the alkyl chain.

Carbonylation: In the presence of carbon monoxide, potentially leading to the formation of more complex structures, although this is highly speculative without experimental data.

The high stability of the perfluoroalkyl group would likely influence the reaction pathways, potentially disfavoring any rearrangements that would place a positive charge adjacent to it.

Nucleophilic Reactivity:

The dominant feature of 1,1,1,2,2-Pentafluorohexan-3-one's reactivity profile is the high electrophilicity of its carbonyl carbon. This makes it an excellent substrate for nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org The rate of nucleophilic addition is significantly enhanced by the strong electron-withdrawing pentafluoroethyl group. masterorganicchemistry.com

A variety of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The stability of this intermediate and the reversibility of the reaction depend on the nature of the nucleophile.

Strong, "hard" nucleophiles (e.g., Grignard reagents, organolithium reagents, hydride reagents) add irreversibly. masterorganicchemistry.com

Weaker, "soft" nucleophiles (e.g., amines, cyanide, enolates) often add reversibly. masterorganicchemistry.com

A notable example from studies on related perfluoroalkylketones is the catalytic enantioselective synthesis of β-lactones. In these reactions, an enolate generated from an anhydride adds to a perfluoroalkylketone (with RF = C₂F₅), demonstrating the ketone's reactivity as an electrophile in carbon-carbon bond-forming reactions. nih.gov

Electrophilic Reactivity:

Electrophilic reactions typically occur at the α-carbon of a ketone via an enol or enolate intermediate. libretexts.org For 1,1,1,2,2-Pentafluorohexan-3-one, there are two α-positions: C2 and C4.

C2 Position: This carbon is part of the pentafluoroethyl group and has no hydrogen atoms. Therefore, it cannot form an enol or enolate and is unreactive towards electrophiles under typical conditions.

C4 Position: This carbon (part of the propyl group) has two α-hydrogens. These hydrogens are acidic and can be removed by a base to form an enolate anion.

The resulting enolate can then react with various electrophiles in α-substitution reactions. However, the acidity of the C4 protons is reduced compared to a non-fluorinated ketone because the electron-withdrawing effect of the C₂F₅ group diminishes with distance. Nevertheless, reactions such as alkylation or aldol condensation at the C4 position are mechanistically plausible. libretexts.org

Table of Reactivity Profiles

| Reaction Type | Reactive Site | Controlling Factor | Expected Outcome with 1,1,1,2,2-Pentafluorohexan-3-one |

|---|---|---|---|

| Nucleophilic Addition | Carbonyl Carbon (C3) | High electrophilicity due to -I effect of C₂F₅ group | Favorable reaction with a wide range of nucleophiles (hydrides, organometallics, enolates, etc.) |

| Electrophilic α-Substitution | α-Carbon (C4) | Acidity of α-hydrogens and formation of enolate intermediate | Possible, but potentially slower than non-fluorinated analogs due to reduced α-proton acidity. No reaction at C2. |

| Reduction | Carbonyl Group (C=O) | Hydride attack on electrophilic carbonyl carbon | Formation of 1,1,1,2,2-pentafluorohexan-3-ol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of fluorinated ketones like 1,1,1,2,2-pentafluorohexan-3-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR Investigations of Alkyl and Carbonyl Moieties

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the non-fluorinated portions of a molecule. irisotope.com In 1,1,1,2,2-pentafluorohexan-3-one, these methods are crucial for identifying the ethyl group and the carbonyl carbon.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms. youtube.com The ethyl group (CH₃CH₂) in 1,1,1,2,2-pentafluorohexan-3-one would typically exhibit a triplet for the methyl (CH₃) protons, due to coupling with the adjacent methylene (CH₂) protons, and a quartet for the methylene protons, resulting from coupling with the methyl protons. The integration of these signals reveals the relative number of protons responsible for each peak. youtube.com

¹³C NMR spectroscopy, while less sensitive than ¹H NMR, offers direct insight into the carbon skeleton of the molecule. irisotope.comslideshare.net It can distinguish between the methyl, methylene, and carbonyl carbons based on their distinct chemical shifts. The low natural abundance of the ¹³C isotope means that ¹³C-¹³C coupling is rarely observed. slideshare.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Alkyl and Carbonyl Moieties of 1,1,1,2,2-Pentafluorohexan-3-one

| Moiety | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | ¹H | ~1.1 | Triplet |

| CH₂ | ¹H | ~2.8 | Quartet |

| C=O | ¹³C | ~200 | Singlet |

| CH₂ | ¹³C | ~35 | Singlet |

| CH₃ | ¹³C | ~8 | Singlet |

¹⁹F NMR for Differentiating Fluorine Environments and Coupling Patterns

Fluorine-19 (¹⁹F) NMR is an indispensable tool for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgslideshare.net This technique provides detailed information about the different fluorine environments within the 1,1,1,2,2-pentafluorohexan-3-one molecule. The wide range of chemical shifts in ¹⁹F NMR allows for clear differentiation of non-equivalent fluorine atoms. huji.ac.il

In 1,1,1,2,2-pentafluorohexan-3-one, two distinct fluorine environments are present: the trifluoromethyl (CF₃) group and the difluoromethylene (CF₂) group. This results in two separate signals in the ¹⁹F NMR spectrum. The CF₃ group typically appears as a triplet due to coupling with the adjacent CF₂ group. Conversely, the CF₂ group signal would be a quartet due to coupling with the three fluorine atoms of the CF₃ group. The coupling constants (J-values) between the fluorine nuclei are generally larger than those observed in ¹H NMR. huji.ac.il

Advanced NMR Techniques for Complex Spectral Analysis (e.g., spectral simulation)

For molecules with complex spin systems, advanced NMR techniques are employed to fully resolve and interpret the spectra. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can establish correlations between protons and carbons, even over multiple bonds. ipb.pt

Spectral simulation is another powerful tool. By inputting known or estimated chemical shifts and coupling constants, a theoretical spectrum can be generated. This simulated spectrum can then be compared to the experimental spectrum to verify assignments and refine the spectral parameters. This is particularly useful for analyzing second-order effects and overlapping multiplets that can complicate direct interpretation. organicchemistrydata.org

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy: Carbonyl Stretching Frequencies and C-F Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu The IR spectrum of 1,1,1,2,2-pentafluorohexan-3-one is characterized by strong absorption bands corresponding to the stretching vibrations of its key functional groups.

The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) group stretch, which typically appears in the region of 1700-1780 cm⁻¹. libretexts.org The presence of electronegative fluorine atoms adjacent to the carbonyl group can shift this frequency to a higher wavenumber. Additionally, strong absorption bands corresponding to the carbon-fluorine (C-F) stretching vibrations are expected in the region of 1100-1400 cm⁻¹. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bending vibrations that is unique to the molecule. msu.edumasterorganicchemistry.com

Table 2: Characteristic Infrared Absorption Frequencies for 1,1,1,2,2-Pentafluorohexan-3-one

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| C=O | Stretch | 1700 - 1780 | Strong |

| C-F | Stretch | 1100 - 1400 | Strong |

| C-H (alkyl) | Stretch | 2850 - 2960 | Medium |

| C-H (alkyl) | Bend | 1375 - 1450 | Medium |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. psu.edu While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. biointerfaceresearch.com

For 1,1,1,2,2-pentafluorohexan-3-one, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the C-F bonds and the carbon-carbon backbone, which may be weak or inactive in the IR spectrum. The carbonyl stretch is also observable in the Raman spectrum, though typically with a lower intensity than in the IR spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule. psu.edubiointerfaceresearch.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. nih.gov For fluorinated ketones such as 1,1,1,2,2-Pentafluorohexan-3-one, mass spectrometry provides crucial information regarding its elemental composition and the arrangement of its atoms.

Electron Impact (EI) and Chemical Ionization (CI) are two common ionization methods used in mass spectrometry.

Electron Impact (EI) Mass Spectrometry:

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. nih.gov The resulting mass spectrum is a fingerprint of the molecule, with a series of peaks representing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. chemguide.co.uk

For 1,1,1,2,2-Pentafluorohexan-3-one, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its monoisotopic mass of 190.04. epa.gov However, the high energy of EI often leads to extensive fragmentation, and the molecular ion peak may be weak or absent. libretexts.org The fragmentation of ketones is typically dominated by α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com For 1,1,1,2,2-Pentafluorohexan-3-one, two primary α-cleavage pathways are possible:

Cleavage between C2 and C3, yielding a pentafluoroethyl radical (•C₂F₅) and a propionyl cation ([CH₃CH₂CO]⁺) with an m/z of 57.

Cleavage between C3 and C4, resulting in a pentafluoroethanoyl cation ([C₂F₅CO]⁺) with an m/z of 147 and a propyl radical (•CH₂CH₂CH₃).

The relative abundance of these fragment ions depends on their stability. chemguide.co.uk The formation of stable acylium ions is a characteristic feature in the mass spectra of ketones. libretexts.org

Chemical Ionization (CI) Mass Spectrometry:

Chemical Ionization is a "softer" ionization technique that results in less fragmentation compared to EI. libretexts.org In CI, a reagent gas (like methane or ammonia) is first ionized, and these reagent gas ions then react with the analyte molecule to produce ions, typically a protonated molecule [M+H]⁺. libretexts.orgnih.gov For 1,1,1,2,2-Pentafluorohexan-3-one, this would result in a prominent peak at m/z 191.05 ([C₆H₇F₅O + H]⁺). This technique is particularly useful for confirming the molecular weight of the compound when the molecular ion is not observed in the EI spectrum. nih.gov Depending on the reagent gas, other adduct ions, such as [M+C₂H₅]⁺ and [M+C₃H₅]⁺ when using methane, may also be observed. nih.gov

| Ionization Method | Expected Key Ion (m/z) | Fragment/Adduct | Significance |

|---|---|---|---|

| EI | 190.04 | [C₆H₇F₅O]⁺ (Molecular Ion) | Confirms molecular formula. |

| EI | 147 | [C₂F₅CO]⁺ | Result of α-cleavage. |

| EI | 57 | [CH₃CH₂CO]⁺ | Result of α-cleavage. |

| CI | 191.05 | [C₆H₇F₅O + H]⁺ | Confirms molecular weight via soft ionization. |

Tandem mass spectrometry, or MS/MS, is a technique that involves multiple stages of mass analysis, usually with a fragmentation step in between. nih.govwikipedia.org It is a powerful tool for structural elucidation as it allows for the detailed study of the fragmentation pathways of a selected precursor ion. nih.gov

In an MS/MS experiment involving 1,1,1,2,2-Pentafluorohexan-3-one, the molecular ion (or the protonated molecule from CI) with m/z 190 or 191 would be selected in the first mass analyzer. This selected ion is then directed into a collision cell, where it collides with an inert gas (such as argon or nitrogen), causing it to fragment further. The resulting product ions are then analyzed in a second mass analyzer.

This technique would allow for the confirmation of the fragmentation pathways proposed in the EI-MS section. For example, by selecting the [C₂F₅CO]⁺ ion (m/z 147) as the precursor ion, one could observe its subsequent fragmentation, which might involve the loss of a carbonyl group (CO) to yield the [C₂F₅]⁺ ion at m/z 119. This detailed fragmentation data provides a higher degree of confidence in the structural assignment. nih.gov The ability to perform multiple stages of fragmentation (MSn) can provide even more detailed structural information. wikipedia.org

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 190 | 147 | C₃H₇ | α-cleavage |

| 190 | 57 | C₂F₅ | α-cleavage |

| 147 | 119 | CO | Loss of carbonyl group |

Other Spectroscopic Methods for Specialized Characterization

While mass spectrometry is a cornerstone for molecular weight and fragmentation analysis, other spectroscopic techniques provide complementary information about the electronic and three-dimensional structure of molecules.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons to higher energy orbitals. ijprajournal.commsu.edu This technique is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light. msu.edu

The carbonyl group (C=O) in 1,1,1,2,2-Pentafluorohexan-3-one acts as a chromophore. Ketones typically exhibit two types of electronic transitions: a weak n → π* transition at longer wavelengths (around 270-300 nm) and a strong π → π* transition at shorter wavelengths (below 200 nm). msu.eduspectroscopyonline.com The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. The presence of the electron-withdrawing pentafluoroethyl group is expected to cause a hypsochromic (blue) shift in the n → π* transition compared to a non-fluorinated ketone, due to the stabilization of the non-bonding electrons on the oxygen.

| Electronic Transition | Typical Wavelength Range for Ketones (nm) | Expected Effect of Pentafluoroethyl Group |

|---|---|---|

| n → π | 270-300 | Hypsochromic Shift (to shorter wavelength) |

| π → π | <200 | Minimal Shift |

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While 1,1,1,2,2-Pentafluorohexan-3-one is a liquid at standard conditions, its crystalline derivatives can be analyzed using this method. For instance, if a solid derivative of this ketone were synthesized, X-ray diffraction analysis of a single crystal would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com This technique is particularly valuable for establishing the absolute stereochemistry of chiral molecules and for understanding the packing of molecules in a crystal lattice. The structural data obtained can be crucial for understanding the physical properties and reactivity of the compound. mdpi.commdpi.com

Theoretical and Computational Chemistry Studies of Fluorinated Ketones

Spectroscopic Property Prediction and Interpretation

Computational Simulation of NMR, IR, and UV-Vis Spectra

Computational spectroscopy has become an indispensable tool for interpreting and predicting the spectral features of molecules. By simulating spectra, researchers can gain a deeper understanding of the relationship between molecular structure and spectroscopic response.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicting NMR spectra, particularly ¹⁹F NMR, is crucial for the characterization of fluorinated compounds. worktribe.com Density Functional Theory (DFT) has emerged as a robust method for calculating NMR chemical shifts. bohrium.com Various computational protocols, which involve a combination of a functional and a basis set, have been evaluated to achieve high accuracy. For instance, studies on benchmark fluorinated compounds have shown that certain combinations, like the BHandHLYP functional with the pcSseg-3 basis set, can provide excellent correlation with experimental data, with mean absolute errors as low as 2.5 ppm over a wide range. bohrium.com The choice of the functional and basis set is critical, and methods like oB97XD/aug-cc-pvdz have been recommended for their balance of accuracy and computational efficiency. worktribe.com The ability to accurately simulate NMR spectra aids in the identification of reaction intermediates and products, and helps in elucidating mechanistic pathways. worktribe.com

Infrared (IR) Spectroscopy:

UV-Vis Spectroscopy:

Simulating UV-Vis absorption spectra is another area where computational chemistry provides significant insights. youtube.comnih.gov Time-dependent DFT (TD-DFT) is a widely used method for this purpose. youtube.com These simulations can predict the electronic transitions that give rise to absorption bands, helping to understand the electronic structure of the molecule. youtube.com High-throughput computational approaches have been developed to predict the effect of mutations on the UV-Vis spectra of proteins, which can be adapted for studying how structural changes in fluorinated ketones affect their electronic absorption. nih.gov

Correlation of Theoretical and Experimental Spectroscopic Data

A key aspect of computational spectroscopy is the correlation between theoretical predictions and experimental measurements. This validation is essential to ensure the reliability of the computational models.

For ¹⁹F NMR, benchmark studies on various fluorinated compounds have demonstrated a strong correlation between calculated and experimental chemical shifts. bohrium.com These studies often involve a statistical analysis, such as calculating the root mean square (RMS) error, to quantify the accuracy of the computational method. worktribe.com For instance, the oB97XD/aug-cc-pvdz method has shown an RMS error of 3.57 ppm for a balanced set of molecules. worktribe.com

In IR spectroscopy, simulated spectra have shown good agreement with experimental band positions for various molecules. diva-portal.org The comparison of simulated and experimental spectra often involves analyzing the second derivatives of the absorbance to resolve overlapping bands. diva-portal.org For perfluoroalkyl substances, DFT calculations have been used to support the observation that certain C-F stretching modes are suitable for normalization in quantitative analysis due to their low sensitivity to the environment. nih.gov

The correlation of theoretical and experimental data is not just about validation; it also enhances the interpretation of experimental results. For example, simulations can help to assign specific spectral features to distinct conformational substates or to quantify the influence of the solvent on the spectrum. nih.govarxiv.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions (e.g., in solvent systems)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. researchgate.net By simulating the movement of atoms and molecules over time, MD can provide detailed insights into conformational dynamics, intermolecular interactions, and the influence of the solvent. arxiv.orgnih.gov

For fluorinated compounds, MD simulations can be particularly useful for understanding their behavior in different environments. For example, simulations can be used to study the interactions between fluorinated ketones and various solvents at a molecular level. nih.gov This can help to rationalize experimental observations such as solubility and partitioning behavior.

MD simulations can also be used to investigate the conformational landscape of flexible molecules like 1,1,1,2,2-Pentafluorohexan-3-one. The simulations can reveal the preferred conformations of the molecule in the gas phase and in solution, and the energy barriers between them. This information is crucial for understanding the relationship between structure and properties.

Furthermore, MD simulations can be used to calculate various dynamic properties, such as diffusion coefficients and rotational correlation times. These properties are important for understanding the transport and relaxation behavior of the molecule. In the context of spectroscopy, MD simulations can be used to model the dynamic fluctuations in the environment that lead to spectral line broadening. nih.gov For instance, the dipole autocorrelation function, which can be calculated from an MD trajectory, is directly related to the IR lineshape. nih.gov

Advanced Research Applications and Emerging Areas for Highly Fluorinated Ketones

Role in Environmental Science and Atmospheric Chemistry

The environmental profile of highly fluorinated ketones is a key driver of their research and application. Their properties stand in contrast to earlier generations of fluorinated compounds, which were often characterized by high persistence and global warming potential.

Evaluation as Environmentally Benign Alternatives (e.g., Halon replacements, SF6 substitutes)

Highly fluorinated ketones are being actively evaluated as environmentally benign alternatives to substances with high ozone depletion potential (ODP) or global warming potential (GWP). A primary application in this area is as fire extinguishing agents, intended to replace halons, which are potent ozone-depleting substances and are being phased out under the Montreal Protocol. google.comnih.gov Fluorinated ketones are effective in fire suppression and, because they evaporate without leaving a residue, they are considered "clean extinguishing agents". google.com

Another significant area of application is as a substitute for sulfur hexafluoride (SF6), which is a very potent greenhouse gas with a high GWP. SF6 is widely used in high-voltage electrical equipment as a gaseous dielectric and arc-quenching medium. The high dielectric strength of certain fluorinated ketones makes them promising candidates to replace SF6 in these applications, thereby reducing the environmental impact of the power industry.

Atmospheric Fate and Degradation Processes via Photolysis

A critical aspect of the environmental profile of highly fluorinated ketones is their behavior in the atmosphere. Unlike many other fluorinated compounds, which are broken down very slowly, HFKs are susceptible to photolysis. The presence of the carbonyl group (C=O) shifts the molecule's UV absorption to longer wavelengths, allowing it to overlap with the solar radiation present in the troposphere. rsc.org

This absorption of sunlight leads to the breakdown of the molecule, a process known as photolysis. rsc.orgrsc.org Research on various fluorinated ketones has shown that photolysis is their primary atmospheric sink, leading to relatively short atmospheric lifetimes. rsc.orgrsc.org For example, studies on similar fluorinated ketones have measured atmospheric lifetimes in the range of just a few days. rsc.orgrsc.org This rapid degradation prevents the long-term accumulation of these substances in the atmosphere.

Applications in Material Science and Engineering

The unique properties of highly fluorinated ketones also lend themselves to specialized applications in material science and engineering.

Dielectric Properties and Use in High-Voltage Equipment

Highly fluorinated ketones possess high dielectric strength, meaning they can withstand a strong electric field without breaking down and becoming electrically conductive. google.com This property, combined with their low GWP, makes them excellent candidates for use as insulating media in high-voltage equipment such as switchgear, transformers, and converters. google.comgoogle.com

In these applications, the gaseous or liquid fluorinated ketone serves to insulate electrical components and prevent arcing. They can be used as a direct replacement for SF6, often in a mixture with other gases like nitrogen or carbon dioxide, to achieve the desired dielectric performance while significantly lowering the greenhouse gas impact of the equipment. google.com Their high electrical insulation properties are also beneficial for cooling applications in electronic and electrical equipment. google.com

Development as Tracers in Fluid Dynamics and Flow Applications

An emerging area of research is the use of highly fluorinated ketones as tracers for visualizing and measuring fluid flows, a technique often employed in aerodynamics and combustion research. Certain HFKs, such as perfluoro-2-methyl-3-pentanone, have been found to exhibit fluorescence when excited by a laser, similar to acetone (B3395972) but with significantly higher efficiency. researchgate.net

These compounds are chemically inert and thermally stable at high temperatures. researchgate.net This combination of properties makes them excellent tracers for laser-induced fluorescence (LIF) applications. They can be seeded into a gas flow, and their fluorescence under laser illumination can be used to measure parameters like temperature, pressure, and velocity within the flow, even under challenging conditions near critical points. researchgate.net

Table 2: Properties Relevant to Fluid Dynamics Tracer Applications (Data for Perfluoro-2-methyl-3-pentanone)

| Property | Finding | Source |

|---|---|---|

| Fluorescence | Emits in the 360-550 nm range when excited at 355 nm. | researchgate.net |

| Fluorescence Efficiency | Three times higher than that of acetone. | researchgate.net |

| Thermal Stability | Stable up to 500°C. | researchgate.net |

| Reactivity | Low reactivity, suitable for sensitive flow applications. | researchgate.net |

Precursors for Advanced Fluoropolymers and Resists

While fluorinated ketones are integral to certain areas of polymer science, literature specifically detailing the use of 1,1,1,2,2-pentafluorohexan-3-one as a direct monomer for producing advanced fluoropolymers or as a component in photoresist formulations for microlithography is not prominent in the reviewed scientific databases.

The synthesis of polymers containing fluorinated ketone groups is an area of interest, as these functionalities can impart unique properties to the resulting materials. acs.org Research has more commonly focused on the polymerization of fluorinated alkenes, such as 1,1,3,3,3-pentafluoropropene, or the use of fluorinated monomers in producing resins for photoresists. nih.govchemicalbook.com Photoresists are light-sensitive materials used to form patterned coatings in processes like photolithography and typically consist of a resin, a sensitizer, and a solvent. researchgate.net Although fluoropolymers are used to create resins with specific properties like low dielectric constants, and fluorinated compounds can be used as solvents or additives, the direct role of 1,1,1,2,2-pentafluorohexan-3-one in these applications is not yet established.

Investigation as Heat Transfer Fluids for Electronic Systems

Highly fluorinated ketones are actively investigated and commercially used as heat transfer fluids, particularly for the thermal management of sensitive electronic systems. Their utility stems from a combination of desirable properties including high dielectric strength, non-flammability, thermal stability, and a wide liquid range. google.comnamu.wiki

Below is a table of the thermophysical properties for the related fluorinated ketone, Perfluoro(2-methyl-3-pentanone).

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆F₁₂O | wikipedia.org |

| Molecular Weight | 316.046 g·mol⁻¹ | wikipedia.org |

| Boiling Point | 49 °C (322 K) | wikipedia.org |

| Melting Point | -108 °C (165 K) | wikipedia.org |

| Liquid Density (at 25 °C) | 1,610 kg/m³ | wikipedia.org |

| Thermal Conductivity | 0.059 W/m-K | wikipedia.org |

| Vapor Pressure (at 25 °C) | 40.4 kPa | wikipedia.org |

Research in Biological and Medicinal Chemistry Contexts

The highly electrophilic nature of the carbonyl carbon in fluorinated ketones makes them potent and specific inhibitors of various enzymes, driving significant research into their therapeutic potential.

Development as Enzyme Inhibitors (e.g., related to acyl protein thioesterases)

Fluorinated ketones are recognized as powerful inhibitors of hydrolytic enzymes, including proteases and esterases. nih.gov The strong electron-withdrawing effect of the adjacent fluorine atoms increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by active site residues like serine or cysteine. This can lead to the formation of a stable, reversible hemiketal or hemithioacetal adduct, effectively mimicking the tetrahedral transition state of substrate hydrolysis and thus inhibiting the enzyme. nih.gov

While research directly linking 1,1,1,2,2-pentafluorohexan-3-one with acyl protein thioesterases (APTs) is limited, studies on related structures are highly informative. APTs are serine hydrolases that remove palmitoyl (B13399708) groups from proteins and are targets for disrupting oncogenic signaling pathways. nih.govrsc.org Research into a fluoroacetyl–CoA thioesterase from Streptomyces cattleya utilized non-hydrolyzable ketone substrate analogs to probe the enzyme's active site, demonstrating the utility of ketone-containing molecules in studying this class of enzymes. pnas.orgprinceton.edu

Crucially, research into polyfluoro ketones has demonstrated that the pentafluoroethyl ketone functionality can act as a selective inhibitor for specific hydrolases. nih.govescholarship.org For example, 1,1,1,2,2-pentafluoro-7-phenyl-heptan-3-one was identified as a selective inhibitor of group VIA calcium-independent phospholipase A₂ (GVIA iPLA₂), another important serine hydrolase. This suggests that the pentafluoroethyl ketone moiety is a promising pharmacophore for developing selective inhibitors against specific members of the large hydrolase superfamily, which includes APTs. nih.gov

| Compound Class | Target Enzyme Class | Mechanism of Inhibition | Significance | Reference |

|---|---|---|---|---|

| Fluoro Ketones | Serine Hydrolases (e.g., Acetylcholinesterase) | Formation of a stable hemiketal with the active-site serine. | Potent, reversible inhibition (Ki values in the nanomolar range). | nih.gov |

| Pentafluoroethyl Ketones | Phospholipase A₂ (GVIA iPLA₂) | Selective inhibition (XI(50) = 0.0073 for a lead compound). | Demonstrates selectivity conferred by the pentafluoroethyl group. | nih.govescholarship.org |

| Fluoroacetyl Ketone Analogs | Fluoroacetyl–CoA Thioesterase | Used as non-hydrolyzable analogs to study enzyme binding. | Highlights the utility of ketone scaffolds for studying thioesterases. | pnas.org |

Studies on Biotransformation and Metabolism of Fluorinated Compounds (e.g., hydroxylation of related alkanes)

The metabolic fate of fluorinated compounds is a critical area of study, as biotransformation can lead to metabolites with altered activity or toxicity. acs.org While fluorination often enhances metabolic stability, certain fluorinated structures can be processed by metabolic enzymes. nih.gov

For α-fluoroketones, a potential metabolic pathway of concern is an enzyme-mediated Baeyer–Villiger oxidation. acs.orgnih.gov This reaction, facilitated by the high electronegativity of the fluorine atoms enhancing the ketone's reactivity, involves the insertion of an oxygen atom adjacent to the carbonyl group. This can lead to the formation of an ester which is subsequently hydrolyzed, potentially yielding toxic metabolites such as fluoroacetic acid. Fluoroacetic acid can disrupt the Krebs cycle, leading to significant toxicity. acs.orgnih.gov This pathway highlights the importance of understanding the specific enzymatic interactions of any new fluorinated ketone intended for biological applications. Studies on related compounds, such as fluorotelomer alcohols, show complex metabolic pathways involving both Phase I (oxidation) and Phase II (conjugation) reactions, resulting in a variety of fluorinated acid metabolites. researchgate.net

Potential in Drug Development and Design of Fluorinated Pharmaceuticals

The incorporation of fluorine is a well-established strategy in modern drug design to modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. princeton.edu The fluorinated ketone moiety, in particular, serves as a valuable "warhead" for designing reversible covalent inhibitors. nih.gov

The pentafluoroethyl ketone group, as seen in 1,1,1,2,2-pentafluorohexan-3-one, offers a compelling structural motif for medicinal chemists. Its strong electrophilic character allows for potent and often reversible inhibition of target enzymes, particularly hydrolases. nih.govnih.gov Furthermore, the specific stereoelectronic properties of the pentafluoroethyl group can be exploited to achieve selectivity for a desired enzyme target over other related enzymes, which is a critical aspect of modern drug development. nih.govescholarship.org The demonstrated success of pentafluoroethyl ketones in selectively inhibiting phospholipase A₂ suggests that scaffolds containing this group hold significant potential for the development of new, highly selective therapeutic agents for a range of diseases. nih.gov

Novel Applications in Organic Synthesis and Catalysis

The synthesis of highly fluorinated ketones is an active area of chemical research, employing methods such as the use of organometallic reagents or electrophilic fluorinating agents. chemicalbook.comsapub.org However, the application of 1,1,1,2,2-pentafluorohexan-3-one itself as a novel building block or catalyst in organic synthesis is not widely documented in the reviewed literature. While gem-difluorocyclopropane derivatives, for example, are known to be versatile precursors for various ring-opening and functionalization reactions, similar synthetic utility for acyclic pentafluoro ketones like 1,1,1,2,2-pentafluorohexan-3-one remains an area for future exploration. beilstein-journals.org Its highly electron-deficient carbonyl group could potentially be exploited in unique chemical transformations, but specific examples of such applications in novel synthesis or catalysis are yet to be broadly reported.

Conclusion and Future Research Directions for 1,1,1,2,2 Pentafluorohexan 3 One

Synthesis and Characterization Advancements for Highly Fluorinated Ketones

The synthesis of highly fluorinated ketones has evolved significantly, moving beyond traditional methods to embrace more efficient and selective modern techniques. The development of novel synthetic approaches is critical for accessing a diverse range of these valuable compounds. researchgate.net Efficient synthesis of fluorinated ketone building blocks provides a direct route for introducing fluorinated functionalities into more complex molecules. sioc-journal.cn

Key synthetic strategies that have seen recent progress include:

Electrophilic Fluorination: The use of electrophilic fluorinating agents, such as Selectfluor®, on ketone or diketone substrates is a prominent method. sapub.orgscispace.com The reaction mechanism often involves an enol or enolate intermediate attacking the fluorinating agent. sapub.orgscispace.com

Ring-Opening Fluorination: An emerging strategy involves the ring-opening of substrates like tertiary cycloalkanols to produce distal fluorinated ketones, which are otherwise challenging to synthesize. sioc-journal.cncas.cn For instance, cyclopropanols have been successfully converted into β-fluorinated ketones. cas.cn

Oxidation of Fluorinated Alcohols: A straightforward approach involves the oxidation of the corresponding secondary fluorinated alcohols to yield the target ketone. cas.cn

Condensation Reactions: The Claisen condensation remains a fundamental method for constructing the carbon skeleton of β-diketones, which can then be fluorinated or serve as precursors. sapub.orgresearchgate.net

Photochemical Methods: Visible-light-induced reactions represent a modern, user-friendly approach. For example, singlet nucleophilic carbenes generated by visible light can be trapped by fluorinated ketones to create more complex fluorinated alcohol derivatives, a process that avoids exogenous catalysts. unimelb.edu.auresearchgate.net

The characterization of these compounds relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR), particularly ¹⁹F NMR, is indispensable for confirming the presence and chemical environment of fluorine atoms. scispace.comresearchgate.net X-ray crystallography is also crucial for unambiguously determining the solid-state structure of these molecules and their derivatives. unimelb.edu.aucore.ac.uk

Table 1: Modern Synthetic Routes to Highly Fluorinated Ketones

| Synthetic Method | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Electrophilic Fluorination | Direct fluorination of a ketone or diketone substrate using an electrophilic fluorine source. | Selectfluor® | sapub.org, scispace.com |

| Ring-Opening Fluorination | Generation of distal fluorinated ketones from cyclic alcohol precursors. | Silver-catalysis, Cyclopropanols | sioc-journal.cn, cas.cn |

| Visible-Light-Induced Trapping | Trapping of photochemically generated carbenes with fluorinated ketones. | Blue LEDs, Acylsilanes | unimelb.edu.au, researchgate.net |

| Oxidation | Oxidation of a secondary fluorinated alcohol to the corresponding ketone. | Standard oxidizing agents | cas.cn |

Understanding and Manipulating Reactivity for Targeted Transformations

The reactivity of highly fluorinated ketones like 1,1,1,2,2-pentafluorohexan-3-one is dominated by the strong electron-withdrawing nature of the pentafluoroethyl group. This electronic effect significantly modifies the properties of the adjacent carbonyl group.

Key aspects of their reactivity include:

Enhanced Electrophilicity: The presence of multiple fluorine atoms increases the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles. nih.govnih.gov This is a cornerstone of their utility in synthesis.

Nucleophilic Addition: Fluorinated ketones readily undergo 1,2-carbonyl addition reactions. This has been exploited to create fluorinated tertiary alcohol derivatives, which are valuable building blocks in their own right. unimelb.edu.auresearchgate.net

Conformational Effects: The conformation of the molecule can influence its reactivity. Research on α-halogenated ketones has shown that α-fluoro ketones can be slightly less reactive than their chloro- and bromo- analogs in certain reactions, such as borohydride (B1222165) reduction. nih.gov This is attributed to the higher energy barrier required to adopt the ideal reactive conformation where the carbon-fluorine bond is orthogonal to the carbonyl group, a position necessary for optimal orbital overlap. nih.gov

Hydrate (B1144303) Formation: Some fluorinated diketones show a tendency to form stable hydrates in the presence of moisture, a phenomenon driven by the activation of the carbonyl group. sapub.orgresearchgate.net

Understanding these reactivity patterns is crucial for designing targeted chemical transformations and synthesizing novel fluorinated molecules.

Table 2: Reactivity Profile of Highly Fluorinated Ketones

| Reactivity Feature | Underlying Principle | Synthetic Implication | Reference |

|---|---|---|---|

| Increased Carbonyl Electrophilicity | Strong inductive effect from adjacent fluorine atoms. | Highly reactive towards nucleophiles. | nih.gov, nih.gov |

| Nucleophilic Addition | The enhanced electrophilicity facilitates the attack of nucleophiles on the carbonyl carbon. | Formation of complex fluorinated alcohols. | unimelb.edu.au, researchgate.net |

| Conformational Influence | The energetic cost of achieving the optimal conformation for orbital overlap can affect reaction rates. | Reactivity may not strictly follow electronegativity trends. | nih.gov |

Promising Avenues for Application-Oriented Research

The unique properties of highly fluorinated ketones make them attractive candidates for several advanced applications, particularly in the life sciences and materials science. numberanalytics.comnih.gov

Promising research avenues include:

Enzyme Inhibition: Peptidyl fluoromethyl ketones are potent and selective inhibitors of hydrolytic enzymes, such as serine and cysteine proteases. nih.govnih.gov This makes them highly valuable for designing therapeutic agents against diseases where proteases play a key role, including cancer and viral infections. nih.govnih.gov

Chemical Probes: Due to their specific interactions with enzymes, fluorinated ketones can be developed as chemical probes to study cellular processes and enzymatic activity. mdpi.com This aids in understanding disease mechanisms and identifying new drug targets. nih.gov

Synthetic Building Blocks: Fluorinated ketones are versatile synthons for constructing more complex fluorinated molecules. cas.cn The incorporation of fluorine can enhance critical properties of pharmaceuticals, such as metabolic stability and bioavailability. numberanalytics.com They are key intermediates in the synthesis of fluorinated heterocycles and other bioactive compounds. cas.cn

Materials Science: Organofluorine compounds are fundamental to the development of fluoropolymers with exceptional thermal stability and chemical inertness. numberanalytics.com Highly fluorinated ketones could serve as monomers or precursors for new polymeric materials with tailored properties. cas.cn

Table 3: Potential Application Areas for Highly Fluorinated Ketones

| Application Area | Function/Role | Potential Impact | Reference |

|---|---|---|---|

| Medicinal Chemistry | Protease inhibitors. | Development of new drugs for cancer and viral diseases. | nih.gov, nih.gov |

| Chemical Biology | Chemical probes for studying enzyme function. | Elucidation of biological pathways and disease mechanisms. | nih.gov, mdpi.com |

| Organic Synthesis | Versatile fluorinated synthons. | Access to novel pharmaceuticals and agrochemicals with enhanced properties. | numberanalytics.com, cas.cn |

| Materials Science | Monomers or precursors for fluoropolymers. | Creation of advanced materials with high performance characteristics. | numberanalytics.com, cas.cn |

Identification of Knowledge Gaps and Future Methodological Developments

Despite significant progress, challenges and knowledge gaps remain in the chemistry of fluorinated ketones, pointing toward clear directions for future research.

Identified Knowledge Gaps:

Synthesis of Complex and Distal Analogs: While the synthesis of α-fluorinated ketones is well-established, methods for creating more complex structures or introducing fluorine at positions distal (β, γ, etc.) to the carbonyl group remain underdeveloped and challenging. sioc-journal.cncas.cn

Selectivity in Fluorination: Achieving high regioselectivity and chemoselectivity in fluorination reactions, especially on complex molecules, continues to be a major hurdle. numberanalytics.com

Environmental and Safety Concerns: Some fluorination reagents can be hazardous, necessitating the development of safer and more environmentally benign alternatives. numberanalytics.comcas.cn

Future Methodological Developments:

Novel Reagents and Catalysts: A primary focus will be on designing new fluorinating agents and catalysts that offer improved efficiency, selectivity, and safety. cas.cnnumberanalytics.com This includes the development of catalytic methods for C-H fluorination. cas.cn

Late-Stage Fluorination: Advancing late-stage fluorination techniques is crucial. numberanalytics.com These methods allow for the introduction of fluorine atoms at the final steps of a synthesis, enabling rapid access to a diverse range of analogs of complex molecules for biological screening. numberanalytics.com

Enzymatic and Biocatalytic Synthesis: The use of enzymes, such as fluorinases, offers a promising path to highly selective fluorination under mild, environmentally friendly conditions. nih.gov This is a key area for future development. nih.gov

Computational and Photochemical Methods: The application of computational modeling and machine learning can help predict and optimize fluorination reactions. numberanalytics.com Concurrently, emerging techniques like electrochemical and photocatalytic fluorination are providing new, powerful ways to form carbon-fluorine bonds. numberanalytics.com

Addressing these gaps through innovative methodological developments will continue to expand the synthetic toolbox and unlock the full potential of highly fluorinated ketones like 1,1,1,2,2-pentafluorohexan-3-one.

Table 4: Knowledge Gaps and Future Research Directions

| Area | Specific Challenge/Opportunity | Reference |

|---|---|---|

| Knowledge Gaps | Difficulty in synthesizing ketones with distal fluorination (β, γ, etc.). | sioc-journal.cn, cas.cn |

| Achieving high regioselectivity and chemoselectivity in complex molecules. | numberanalytics.com | |

| Future Methodologies | Development of new catalysts and safer fluorinating agents. | numberanalytics.com, numberanalytics.com |

| Advancement of late-stage fluorination techniques. | numberanalytics.com | |

| Expansion of enzymatic, photochemical, and electrochemical synthesis methods. | numberanalytics.com, numberanalytics.com, nih.gov |

Q & A

Q. What are the common synthetic routes for 1,1,1,2,2-Pentafluorohexan-3-one, and how can reaction conditions be optimized for higher yields?

-

Methodological Answer : Synthesis typically involves fluorination of precursor ketones or nucleophilic substitution using fluorinating agents like SF₄ or HF-pyridine. For example, a multi-step approach could start with hexan-3-one, followed by selective fluorination at the 1,1,1,2,2 positions. Optimization includes controlling temperature (e.g., -78°C to prevent side reactions) and using catalysts like BF₃ to enhance regioselectivity. Purification via fractional distillation or column chromatography is critical due to potential by-products like partially fluorinated analogs .

-

Key Data :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Fluorinating Agent | SF₄/HF-pyridine | |

| Temperature | -78°C to 25°C | |

| Catalyst | BF₃ (0.5–1.0 mol%) |

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of 1,1,1,2,2-Pentafluorohexan-3-one?

- Methodological Answer :

- ¹⁹F NMR : Essential for identifying fluorine environments; chemical shifts between -70 to -120 ppm are typical for CF₃ and CF₂ groups.

- GC-MS : Detects impurities (e.g., non-fluorinated residues) and confirms molecular ion peaks (e.g., m/z 230 for C₆H₅F₅O).

- IR Spectroscopy : Strong C=O stretch near 1750 cm⁻¹ and C-F stretches between 1100–1250 cm⁻¹ .

Q. How does the presence of multiple fluorine atoms influence the physical properties of 1,1,1,2,2-Pentafluorohexan-3-one compared to non-fluorinated ketones?

- Methodological Answer : Fluorination increases electronegativity, lowering boiling points (due to reduced van der Waals forces) and enhancing thermal stability. Experimental data for analogous compounds (e.g., 1,1,1,5,5,5-hexafluoro-2,4-pentanedione) show boiling points ~50–80°C lower than non-fluorinated counterparts. Computational studies (DFT) can predict dipole moments and solubility in polar solvents .

Advanced Research Questions

Q. What computational methods are recommended for studying the electronic effects of fluorine substitution in 1,1,1,2,2-Pentafluorohexan-3-one?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets is effective for analyzing electron-withdrawing effects. Studies on similar fluorinated ketones reveal hyperconjugative interactions between C-F σ* and C=O π orbitals, which lower LUMO energies and enhance electrophilicity. Molecular dynamics simulations further assess solvent interactions .

Q. How can researchers resolve discrepancies in reported thermodynamic data for fluorinated ketones like 1,1,1,2,2-Pentafluorohexan-3-one?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. Strategies include:

- Cross-validating enthalpy data via differential scanning calorimetry (DSC) and gas-phase IR spectroscopy.

- Referencing high-purity standards (e.g., NIST-certified compounds) for calibration.

- Replicating synthesis under inert atmospheres to avoid hydrolytic degradation .

Q. What strategies are effective in minimizing side reactions during the synthesis of highly fluorinated ketones?

- Methodological Answer :

- Stepwise Fluorination : Prioritize fluorination at less sterically hindered positions (e.g., terminal carbons) to avoid over-fluorination.

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive sites like hydroxyl intermediates.

- In Situ Monitoring : Real-time ¹⁹F NMR tracks reaction progress and identifies intermediates, enabling rapid adjustments .

Applications in Academic Research

Q. How can 1,1,1,2,2-Pentafluorohexan-3-one serve as a precursor in medicinal chemistry?

- Methodological Answer : Its electron-deficient carbonyl group facilitates nucleophilic additions (e.g., Grignard reactions) to synthesize fluorinated alcohols or amines. For example, coupling with benzimidazole derivatives produces bioactive molecules with enhanced metabolic stability, as seen in analogous compounds .

Q. What role does this compound play in studying enzyme-ligand interactions?

- Methodological Answer : Fluorine’s inductive effects modulate the ketone’s electron density, making it a probe for studying substrate binding in oxidoreductases. Isothermal titration calorimetry (ITC) and X-ray crystallography can quantify binding affinities and structural changes in enzymes like cytochrome P450 .

Data Contradiction Analysis

Q. Why do different studies report varying stability for fluorinated ketones under acidic conditions?

- Methodological Answer : Stability depends on fluorine substitution patterns. For example, 1,1,1,2,2-Pentafluorohexan-3-one may resist acid hydrolysis due to strong C-F bonds, while partially fluorinated analogs degrade faster. Controlled experiments with pH titration and LC-MS can isolate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.